molecular formula C14H23NO4 B2368275 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2163715-16-8

3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2368275
CAS No.: 2163715-16-8
M. Wt: 269.341
InChI Key: LXHROUJRABIASC-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[321]octane-3-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a precursor for developing pharmaceuticals with potential therapeutic effects. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

Target of Action

The primary targets of EN300-3290751 are currently unknown. This compound is structurally similar to the family of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner Tropane alkaloids typically bind to their target receptors, altering their conformation and modulating their activity.

Biochemical Pathways

Tropane alkaloids, to which EN300-3290751 is structurally similar, are known to affect various biochemical pathways, particularly those involving neurotransmitters . .

Result of Action

The molecular and cellular effects of EN300-3290751’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid typically involves the construction of the bicyclic skeleton through an intramolecular Diels-Alder reaction. This reaction utilizes a 5-vinyl-1,3-cyclohexadiene as a precursor, which undergoes regioselective cleavage to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones. This method allows for the efficient synthesis of the bicyclic structure with good control over stereochemistry .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid include other bicyclic structures such as bicyclo[3.3.1]octane derivatives. These compounds share similar structural features but may differ in their functional groups and overall reactivity .

Uniqueness: What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHROUJRABIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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